3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Description
This compound features a benzamide scaffold linked to a piperidin-4-yl group substituted with a 2-methyl-5,6,7,8-tetrahydroquinazolin moiety. The tetrahydroquinazolin core provides rigidity, which may improve selectivity in biological systems.
Properties
IUPAC Name |
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20-8-3-2-7-19(20)21(25-15)27-11-9-18(10-12-27)26-22(28)17-6-4-5-16(13-17)14-23/h4-6,13,18H,2-3,7-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVVTSDYRQHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions: 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Crystallographic Features
Table 1: Key Structural Comparisons
Key Observations:
Core Rigidity: The target compound’s tetrahydroquinazolin core confers greater rigidity compared to monocyclic piperidine derivatives (e.g., ), which may enhance target binding but reduce solubility.
Substituent Effects: The cyano group in the target compound and acts as a hydrogen bond acceptor, unlike the chloro or methyl groups in , which are metabolically stable but lack strong electronic interactions.
Crystal Packing : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide , the 89.1° dihedral angle between benzene rings and half-chair piperidine conformation influence hydrogen bonding (N–H⋯O/C–H⋯O), whereas the target compound’s tetrahydroquinazolin may adopt distinct packing modes.
Pharmacological Implications (Inferred from Analogs)
- BI82235 : The thiazole-pyrrole group may target kinases or GPCRs, suggesting the target compound’s cyano-benzamide could exhibit similar activity with modified selectivity.
- Chloro/Methyl Derivatives : These compounds are associated with antimicrobial and anticancer activities, highlighting the role of hydrophobic substituents in membrane penetration. The target compound’s cyano group may shift activity toward enzyme inhibition.
- Indole Derivative : The indole core in this analog likely targets serotonin receptors or apoptosis pathways, whereas the target compound’s tetrahydroquinazolin may prioritize kinase binding.
Biological Activity
The compound 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide (CAS Number: 2034412-47-8) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.5 g/mol. The structural components include a cyano group and a tetrahydroquinazoline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O |
| Molecular Weight | 375.5 g/mol |
| CAS Number | 2034412-47-8 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. Research has shown that derivatives containing the tetrahydroquinazoline structure can inhibit the proliferation of various cancer cell lines.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Compounds demonstrated varying degrees of effectiveness:
- Mechanism of Action : The proposed mechanism involves binding to DNA and disrupting cellular processes essential for tumor growth. Compounds predominantly bind within the minor groove of AT-DNA, affecting gene expression and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting that compounds like this compound may possess antimicrobial activity.
Testing Methods
Antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that certain derivatives exhibited significant antibacterial properties, making them candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-cyano-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of tetrahydroquinazoline precursors followed by coupling with the benzamide moiety. Key steps include:
- Use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents for solubility optimization.
- Catalysts like palladium complexes for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction).
- Temperature control (e.g., 80–120°C) to accelerate ring closure while minimizing side reactions.
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
- Yield Optimization : Adjusting stoichiometry of piperidine and quinazoline intermediates, with yields typically ranging from 40–65%.
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., cyano group at C3, methyl group on quinazoline) and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 432.18).
- HPLC : Purity assessment (>95% by reverse-phase chromatography with C18 columns, acetonitrile/water gradient) .
- Data Interpretation : Cross-referencing experimental spectra with computational predictions (e.g., PubChem data) ensures accuracy .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR, VEGFR) to evaluate IC50 values via fluorescence-based ADP-Glo™ kits.
- Cell Viability Assays : Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT or resazurin-based protocols.
- Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-treated cells to normalize results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with variations in the quinazoline (e.g., 2-methyl to 2-ethyl) or benzamide (e.g., cyano to nitro) groups.
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and guide rational design .
Q. What strategies address contradictions in reported pharmacokinetic data across preclinical models?
- Methodological Answer :
- Cross-Species Validation : Compare bioavailability in rodents (e.g., Sprague-Dawley rats) vs. non-human primates under standardized dosing.
- Metabolite Profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated oxidation).
- Statistical Harmonization : Apply mixed-effects models to account for inter-lab variability in plasma concentration measurements .
Q. How can in vivo toxicity be systematically evaluated while minimizing animal use?
- Methodological Answer :
- Tiered Testing : Start with zebrafish embryos for acute toxicity (LC50 determination), followed by murine models for subchronic effects.
- Organ-on-a-Chip : Liver and kidney chips predict hepatorenal toxicity using human-derived cells.
- Biomarker Panels : Measure serum ALT, creatinine, and pro-inflammatory cytokines (e.g., IL-6) to detect early organ damage .
Q. What computational methods validate target engagement and off-target effects?
- Methodological Answer :
- Proteome-Wide Screening : Thermal shift assays (TSA) identify off-target proteins by monitoring thermal stability shifts in cell lysates.
- Machine Learning : Train models on ChEMBL data to predict polypharmacology risks.
- CRISPR-Cas9 Knockout : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC50 values across cell lines?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours).
- Control for Efflux Pumps : Include inhibitors like verapamil in multidrug-resistant lines (e.g., NCI/ADR-RES).
- Meta-Analysis : Apply Cochrane review methods to aggregate data from ≥3 independent studies, weighting by sample size and assay quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
